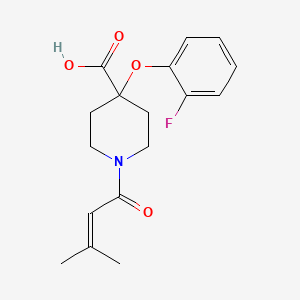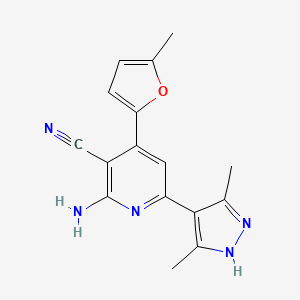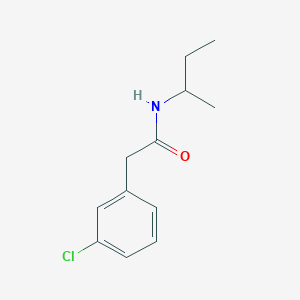
4-(2-fluorophenoxy)-1-(3-methylbut-2-enoyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-fluorophenoxy)-1-(3-methylbut-2-enoyl)piperidine-4-carboxylic acid, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
Scientific Research Applications
4-(2-fluorophenoxy)-1-(3-methylbut-2-enoyl)piperidine-4-carboxylic acid A has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have anti-tumor effects by inducing cell cycle arrest and apoptosis in various cancer cell lines. Additionally, 4-(2-fluorophenoxy)-1-(3-methylbut-2-enoyl)piperidine-4-carboxylic acid A has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mechanism of Action
The mechanism of action of 4-(2-fluorophenoxy)-1-(3-methylbut-2-enoyl)piperidine-4-carboxylic acid A is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 4-(2-fluorophenoxy)-1-(3-methylbut-2-enoyl)piperidine-4-carboxylic acid A has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This results in the inhibition of the production of pro-inflammatory cytokines and the promotion of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
4-(2-fluorophenoxy)-1-(3-methylbut-2-enoyl)piperidine-4-carboxylic acid A has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting its potential as an anti-cancer agent. Additionally, 4-(2-fluorophenoxy)-1-(3-methylbut-2-enoyl)piperidine-4-carboxylic acid A has been shown to reduce oxidative stress and inflammation in the brain, suggesting its potential as a neuroprotective agent.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-(2-fluorophenoxy)-1-(3-methylbut-2-enoyl)piperidine-4-carboxylic acid A is its broad range of biological activities, which makes it a promising candidate for the development of therapeutics for various diseases. Additionally, its synthetic route is relatively simple and can be easily scaled up for large-scale production. However, one of the limitations of 4-(2-fluorophenoxy)-1-(3-methylbut-2-enoyl)piperidine-4-carboxylic acid A is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of 4-(2-fluorophenoxy)-1-(3-methylbut-2-enoyl)piperidine-4-carboxylic acid A. One potential direction is the development of novel formulations that improve its solubility and bioavailability. Another potential direction is the investigation of its potential as a therapeutic agent for various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential targets for its therapeutic applications. Finally, the development of novel analogs of 4-(2-fluorophenoxy)-1-(3-methylbut-2-enoyl)piperidine-4-carboxylic acid A with improved potency and selectivity could lead to the discovery of new therapeutics for a wide range of diseases.
Synthesis Methods
The synthesis of 4-(2-fluorophenoxy)-1-(3-methylbut-2-enoyl)piperidine-4-carboxylic acid A involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-fluorophenol with 3-methylbut-2-enoyl chloride in the presence of a base to form the corresponding ester. This ester is then converted to the corresponding amide through reaction with piperidine. Finally, the amide is hydrolyzed to form 4-(2-fluorophenoxy)-1-(3-methylbut-2-enoyl)piperidine-4-carboxylic acid A.
properties
IUPAC Name |
4-(2-fluorophenoxy)-1-(3-methylbut-2-enoyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO4/c1-12(2)11-15(20)19-9-7-17(8-10-19,16(21)22)23-14-6-4-3-5-13(14)18/h3-6,11H,7-10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFMAOSDIWGBGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCC(CC1)(C(=O)O)OC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenoxy)-1-(3-methylbut-2-enoyl)piperidine-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-chlorobenzyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5294330.png)
![N-(2,4-dimethoxyphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5294337.png)
![4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B5294344.png)
![3-[2-(1-benzofuran-2-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5294360.png)
![2-[2-(2-fluorophenyl)vinyl]-1,3,3-trimethyl-3H-indolium perchlorate](/img/structure/B5294370.png)

amine hydrochloride](/img/structure/B5294379.png)
![4-{1-[1-(3-methoxyphenyl)-4-piperidinyl]-3-azetidinyl}pyridine](/img/structure/B5294383.png)
![3-benzyl-5-[5-nitro-2-(2-pyridinylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5294387.png)
![4-[(5-imino-2-isobutyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B5294393.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5294414.png)
![4-(5-methylpyridin-2-yl)-1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B5294425.png)

![1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5294436.png)